Boc-Tyr-OtBu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

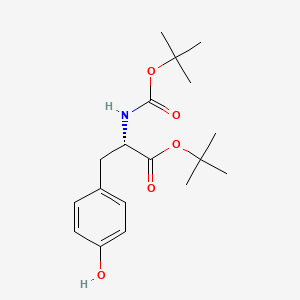

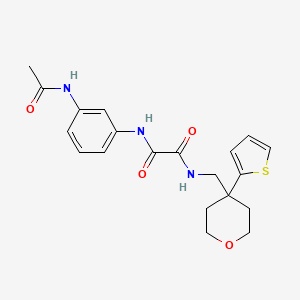

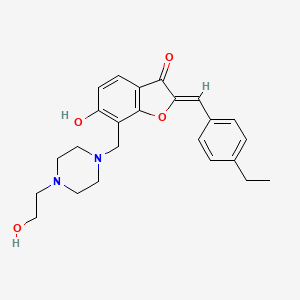

Boc-Tyr-OtBu is a derivative of tyrosine . It is also known as tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate .

Synthesis Analysis

The synthesis of Boc-Tyr-OtBu involves the reaction between Boc-protected α-amino acids and T3P® reagent, which yields the corresponding NCA derivatives . The best conversion and recovery of (L)Tyr(OtBu)-NCA was obtained when 1 or 2 equivalents of pyridine were used .Molecular Structure Analysis

The molecular formula of Boc-Tyr-OtBu is C18H27NO5 . Its molecular weight is 337.41 .Chemical Reactions Analysis

Boc-Tyr-OtBu is used in the synthesis of well-defined peptide polymers . It is highly reactive with nucleophiles, producing only carbon dioxide as a by-product .Aplicaciones Científicas De Investigación

Opioid Receptor Research

Boc-Tyr-OtBu is notable for its role in opioid receptor research. It has been used in the study of delta-opioid receptors, showing potent and highly selective antagonistic properties. For instance, BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) has been identified as a competitive antagonist with high selectivity for delta-opioid receptors over mu- and kappa-receptors, indicating its potential utility in opioid receptor studies (Rónai et al., 1995).

Peptide Synthesis

The compound plays a significant role in the synthesis of peptides. It has been involved in the creation of peptidomimetics with high affinity and selectivity for various receptors, such as opioid δ receptors and CCK-B receptors. This includes the synthesis of peptides like BUBU, Tyr‐D‐Ser(OtBu)‐Gly‐Phe‐Leu‐Thr(OtBu), which have shown effectiveness in crossing the blood-brain barrier and exhibiting selectivity for certain receptors (Roques, 1992).

Solid-Phase Peptide Synthesis

Boc-Tyr-OtBu is utilized in solid-phase peptide synthesis, particularly in the context of creating cyclic peptides. Its application includes the efficient synthesis of cyclic RGD peptides under controlled microwave heating, demonstrating its effectiveness in peptide bond formation (Yamada et al., 2012).

Development of Analgesics

It's been instrumental in the development of analgesics. Boc-Tyr-OtBu derivatives have been shown to possess opioid activity, demonstrating potential for use in pain management. For example, BUBUC (Tyr-D-Cys(StBu)-Gly-Phe-Leu-Thr(OtBu)) is a delta-selective probe with significant opioid activity, highlighting its potential application in analgesic development (Gacel et al., 1990).

Biomedical Applications

In the field of biomedical research, Boc-Tyr-OtBu derivatives have shown promise. For instance, a novel tetrapeptide derivative, Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261), has been evaluated for its cardioprotective properties in animal models, suggesting its potential application in treating cardiovascular diseases (Manikandan et al., 2002).

Mecanismo De Acción

Target of Action

Boc-Tyr-OtBu is a derivative of the amino acid tyrosine . It is commonly used as a protective compound in peptide and protein chemistry . The primary targets of Boc-Tyr-OtBu are the hydroxyl groups of tyrosine residues in peptides and proteins .

Mode of Action

Boc-Tyr-OtBu acts by protecting the hydroxyl groups of tyrosine residues, preventing them from undergoing unnecessary reactions during the synthesis process . This is achieved through the formation of a bond between the Boc-Tyr-OtBu and the hydroxyl group of the tyrosine residue .

Biochemical Pathways

It is known that amino acids and their derivatives, like boc-tyr-otbu, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

It is known that boc-tyr-otbu is soluble in many common organic solvents , which may influence its absorption and distribution. The compound’s storage temperature is between 2-8°C , which could impact its stability and hence, its bioavailability.

Result of Action

The molecular and cellular effects of Boc-Tyr-OtBu’s action primarily involve the protection of tyrosine residues in peptides and proteins, thereby facilitating their synthesis . This can have downstream effects on the structure and function of these peptides and proteins.

Action Environment

The action, efficacy, and stability of Boc-Tyr-OtBu can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, its stability can be impacted by storage conditions, particularly temperature .

Safety and Hazards

Direcciones Futuras

Boc-Tyr-OtBu, as a tyrosine derivative, has potential applications in various fields. It can be used in the synthesis of peptide polymers, which are now used in some of the most innovative healthcare strategies . It can also be used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Propiedades

IUPAC Name |

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJGINMQCMATNP-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Tyr-OtBu | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)

![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)

![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)